molecular formula C10H22N2 B1520659 2-(1-Isopropylpiperidin-2-yl)ethanamine CAS No. 915922-79-1

2-(1-Isopropylpiperidin-2-yl)ethanamine

Cat. No. B1520659
M. Wt: 170.3 g/mol
InChI Key: XFKFFPYPUQJYSW-UHFFFAOYSA-N
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Description

2-(1-Isopropylpiperidin-2-yl)ethanamine is a chemical compound with the empirical formula C10H22N2 . It has a molecular weight of 170.30 . This compound is typically sold in solid form .


Molecular Structure Analysis

The molecular structure of 2-(1-Isopropylpiperidin-2-yl)ethanamine can be represented by the SMILES string CC(C)N1CCCCC1CCN . The InChI representation is 1S/C10H22N2/c1-9(2)12-8-4-3-5-10(12)6-7-11/h9-10H,3-8,11H2,1-2H3 .


Physical And Chemical Properties Analysis

2-(1-Isopropylpiperidin-2-yl)ethanamine is a solid compound . Other physical and chemical properties such as boiling point and density are predicted to be 207.2±8.0 °C and 0.892±0.06 g/cm3 respectively .

Scientific Research Applications

  • DNA Binding and Cytotoxicity Studies : Research on Cu(II) complexes of tridentate ligands, including 2-(pyridine-2-yl)-N-((pyridine-2-yl)methyl)ethanamine, demonstrates their potential in DNA binding and cytotoxicity studies. These complexes show good DNA binding propensity and minor structural changes of calf thymus DNA, indicating their potential use in cancer research and treatment (Kumar et al., 2012).

  • Synthesis and Structural Analysis of Bioactive Compounds : The synthesis of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, starting from compounds including 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine, highlights the potential of these compounds in modifying lipophilicity for better transport through cell wall barriers. This research is crucial in developing new therapeutic agents (Maftei et al., 2016).

  • Corrosion Inhibition on Mild Steel : Cadmium(II) Schiff base complexes, including those derived from 2-(piperidin-1-yl)-N-(1-(pyridin-2-yl)ethylidene)ethanamine, show promising properties as corrosion inhibitors on mild steel. This application is significant in materials and corrosion engineering (Das et al., 2017).

  • Enzymatic Inhibitory Activity : The compound N-(2-aminoethyl)-1 aziridine-ethanamine was identified as a novel inhibitor of Angiotensin-converting enzyme 2 (ACE2). This discovery is important for controlling cardiovascular diseases and severe acute respiratory syndrome (SARS) outbreaks (Huentelman et al., 2004).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It’s important to handle it with appropriate safety measures.

properties

IUPAC Name

2-(1-propan-2-ylpiperidin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-9(2)12-8-4-3-5-10(12)6-7-11/h9-10H,3-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKFFPYPUQJYSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCCC1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660741
Record name 2-[1-(Propan-2-yl)piperidin-2-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Isopropylpiperidin-2-yl)ethanamine

CAS RN

915922-79-1
Record name 2-[1-(Propan-2-yl)piperidin-2-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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